5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE
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Overview
Description
5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE is a complex organic compound known for its unique chemical structure and properties
Scientific Research Applications
5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its precise mode of action. Based on its structural similarity to other indole derivatives, it may bind to multiple receptors and exert various biological activities .
Biochemical Pathways
Indole derivatives, which share some structural features with this compound, have been reported to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a wide range of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Nitro Group: The nitro group can be introduced via nitration of the benzothiazole intermediate using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: The chlorination of the benzothiazole intermediate can be achieved using thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated benzothiazole intermediate with 2-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-nitrobenzamide: Lacks the benzothiazole and sulfonyl groups, resulting in different reactivity and applications.
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide: Similar structure but without the chlorine atom, leading to different substitution reactions.
5-chloro-N-[1,3-benzothiazol-2-yl]-2-nitrobenzamide: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
Uniqueness
The presence of the methylsulfonyl group, nitro group, and benzothiazole ring in 5-CHLORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-NITROBENZAMIDE makes it unique in terms of its chemical reactivity and potential applications. These functional groups contribute to its diverse reactivity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O5S2/c1-26(23,24)9-3-4-11-13(7-9)25-15(17-11)18-14(20)10-6-8(16)2-5-12(10)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEKYCZBEODSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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